molecular formula C19H21N3O5S B2372393 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-99-3

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2372393
CAS No.: 946200-99-3
M. Wt: 403.45
InChI Key: ZVUMGAMPQQORCK-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the morpholine ring: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with morpholine under basic conditions.

    Attachment of the thiophene ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to its combination of the benzo[d][1,3]dioxole, morpholine, and thiophene rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound with notable potential in medicinal chemistry, particularly in the context of anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, with a molecular weight of 403.5 g/mol. The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Morpholino group : Often associated with improved solubility and bioavailability.
  • Thiophene ring : Contributes to the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Introduction of the morpholine ring via nucleophilic substitution.
  • Attachment of the thiophene ring using cross-coupling methods.
  • Formation of the oxalamide linkage through reaction with oxalyl chloride.

These synthetic routes are essential for producing compounds with desired biological activities and pharmacokinetic profiles .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Structure-activity relationship (SAR) studies have demonstrated that modifications to the compound can influence its efficacy, with some derivatives showing IC50 values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM (human leukemia) and MIA PaCa-2 (pancreatic cancer) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of cell proliferation : The compound may inhibit key enzymes or receptors involved in tumor growth.
  • Induction of apoptosis : It has been shown to trigger programmed cell death in cancer cells.
  • Cell cycle arrest : The compound can interfere with the cell cycle, preventing cancer cells from dividing .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in xenograft models using MIA PaCa-2 cells.
Study 2Reported modulation of signaling pathways related to apoptosis and cell cycle regulation in CCRF-CEM cells.
Study 3Suggested potential off-target effects that warrant further investigation into safety profiles.

These findings underscore the potential utility of this compound as a lead compound for new anticancer therapies.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-18(19(24)21-14-1-2-16-17(9-14)27-12-26-16)20-10-15(13-3-8-28-11-13)22-4-6-25-7-5-22/h1-3,8-9,11,15H,4-7,10,12H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUMGAMPQQORCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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